molecular formula C10H9NO3 B8729842 5-(2-Methoxyphenyl)isoxazol-3-ol

5-(2-Methoxyphenyl)isoxazol-3-ol

Cat. No.: B8729842
M. Wt: 191.18 g/mol
InChI Key: JREYUKQZTSKKAQ-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)isoxazol-3-ol (CAS 24157-90-2) is a high-purity chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is supplied for research applications and is strictly for laboratory use. Compounds featuring the methoxyphenol structural motif have been investigated for their significant anti-inflammatory properties in biomedical research . Specifically, studies on human airway cells have shown that related methoxyphenolic compounds can inhibit the production of multiple inflammatory mediators, such as CCL2, CCL5, IL-6, and IL-8, suggesting potential research applications in studying inflammatory lung diseases like asthma and COPD . The mechanism of action for these compounds in airway cells appears to be distinct from the inhibition of reactive oxygen species (ROS) or NF-κB, and may involve post-transcriptional regulation by inhibiting the binding of RNA-binding proteins to mRNA . Researchers can utilize this compound to explore these and other biochemical pathways. This product is labeled with the signal word "Precautionary" and requires safe handling in a laboratory setting. It is provided as a solid and may require cold-chain transportation . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C10H9NO3/c1-13-8-5-3-2-4-7(8)9-6-10(12)11-14-9/h2-6H,1H3,(H,11,12)

InChI Key

JREYUKQZTSKKAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The substituent position and type on the isoxazole ring significantly influence chemical and biological properties:

Compound Substituent Position/Type Key Structural Feature Reference
5-(2-Methoxyphenyl)isoxazol-3-ol 5-(ortho-methoxyphenyl), 3-OH Ortho-substitution enhances steric effects N/A (Target)
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 5-(meta-methoxyphenyl), 3-phenyl Meta-substitution alters electronic density
5-(4-Methoxyphenyl)-4,5-dihydroisoxazol 4-methoxyphenyl, dihydroisoxazole Para-substitution influences planarity
5-(4-Piperidyl)isoxazol-3-ol 5-(piperidyl), 3-OH Basic piperidyl group affects solubility
5-(3-Bromophenyl)-1,2-oxazol-3-ol 5-(meta-bromophenyl), 3-OH Bromine introduces heavy atom effect

Key Observations :

  • Ortho vs.
  • Electron-Withdrawing Groups : Bromine in 5-(3-bromophenyl)-1,2-oxazol-3-ol increases electrophilicity, contrasting with the electron-donating methoxy group .

Key Observations :

  • Carbamate and carboxamide derivatives () require anhydrous conditions and chromatographic purification, yielding 60-90% .
  • Acetylated derivatives () achieve moderate yields (74%) via straightforward acetylation .

Physical and Spectral Properties

Substituents markedly affect physical properties:

Compound Melting Point/State Spectral Data (¹H NMR δ) Reference
This compound Not reported Expected δ: ~6.9-7.5 (aromatic), 3.9 (OCH₃) N/A
3-(2-Acetyloxyphenyl)isoxazoline () 138°C (white solid) Elemental analysis: C 57.06%, H 3.47%
5-(pentan-2-yl)isoxazol-3-ol () Colorless oil δ 1.2-1.6 (alkyl), 6.3 (isoxazole H)
5-(3-Bromophenyl)-1,2-oxazol-3-ol () Not reported Molecular formula: C₉H₆BrNO₂

Key Observations :

  • Alkyl-substituted derivatives (e.g., 5-(pentan-2-yl)) are often oils, while aromatic analogs () form crystalline solids .
  • Methoxy and bromo substituents influence solubility, with brominated compounds likely less polar .

Key Observations :

  • The target compound’s ortho-methoxy group may hinder acetylcholinesterase binding compared to less sterically hindered analogs .
  • Piperidyl-substituted derivatives () exhibit CNS activity, highlighting the role of basic nitrogen in crossing the blood-brain barrier .

Preparation Methods

Reaction Mechanism and Optimization

The chalcone precursor is synthesized via NaOH-mediated aldol condensation between 2-methoxybenzaldehyde and a methyl ketone. Cyclization occurs via nucleophilic attack of hydroxylamine on the α,β-unsaturated ketone, followed by intramolecular dehydration to form the isoxazole ring. For 5-(2-methoxyphenyl)isoxazol-3-ol, regioselectivity is ensured by the electron-donating methoxy group, which directs cyclization to the 5-position.

Example Procedure :

  • Chalcone synthesis : 2-Methoxybenzaldehyde (10 mmol) and acetophenone (10 mmol) are stirred in ethanol with 10% NaOH at 0–5°C for 4 hours. The precipitate is filtered and recrystallized (yield: 70–80%).

  • Cyclization : Chalcone (5 mmol) and hydroxylamine hydrochloride (10 mmol) are refluxed in ethanol with KOH (15 mmol) for 6 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Characterization Data :

  • FT-IR : 3479 cm⁻¹ (−OH), 1603 cm⁻¹ (C=N), 1575 cm⁻¹ (aromatic C=C).

  • ¹H NMR (DMSO-d₆) : δ 7.76 (d, J = 8.4 Hz, 2H, aromatic), 6.95 (d, J = 8.8 Hz, 2H, aromatic), 3.84 (s, 3H, −OCH₃).

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes offers a regiocontrolled route to isoxazoles. For this compound, a nitrile oxide derived from 2-methoxybenzaldehyde oxime reacts with a terminal alkyne bearing a hydroxyl group.

Nitrile Oxide Generation and Cycloaddition

Nitrile oxides are generated in situ from 2-methoxybenzaldehyde oxime using chloramine-T or trifluoroacetic anhydride (TFAA). The subsequent cycloaddition with propiolic acid (or derivatives) proceeds under mild conditions, typically in dichloromethane or toluene at room temperature.

Example Procedure :

  • Oxime formation : 2-Methoxybenzaldehyde (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 2 hours.

  • Nitrile oxide generation : The oxime (5 mmol) is reacted with TFAA (6 mmol) in DCM at 0°C for 30 minutes.

  • Cycloaddition : Propiolic acid (5 mmol) is added, and the mixture is stirred at 25°C for 12 hours. Purification via silica gel chromatography yields the product.

Regioselectivity : The electron-rich alkyne preferentially reacts at the terminal position, placing the hydroxyl group at C3 and the methoxyphenyl group at C5.

Propargyl Alcohol Cyclization

Propargyl alcohols serve as versatile precursors for isoxazole synthesis. 2-Methoxyphenyl propargyl alcohol undergoes cyclization with hydroxylamine derivatives under acidic or basic conditions to form the target compound.

Oxidative Cyclization Pathways

Propargyl alcohols are treated with hydroxylamine hydrochloride in the presence of Cu(I) catalysts or under ultrasound irradiation to facilitate 5-exo-dig cyclization. This method benefits from shorter reaction times and higher atom economy.

Example Procedure :

  • Substrate preparation : 2-Methoxyphenyl propargyl alcohol (5 mmol) is dissolved in methanol.

  • Cyclization : Hydroxylamine hydrochloride (10 mmol) and CuI (0.1 mmol) are added, and the mixture is refluxed for 3 hours.

  • Work-up : The product is extracted with ethyl acetate, dried (MgSO₄), and purified via recrystallization (yield: 65–75%).

Key Advantage : This method avoids the need for harsh bases, preserving acid-sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, yield, and practicality of each method:

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Chalcone cyclization65–7510High regioselectivityMulti-step synthesis
1,3-Dipolar70–8512Atom economyRequires nitrile oxide stabilization
Propargyl alcohol60–753Mild conditionsLimited substrate scope

Mechanistic Insights and Functional Group Compatibility

The hydroxyl group at C3 introduces polarity, necessitating protective strategies during synthesis. For instance, silyl ether protection (e.g., TBSCl) prevents undesired side reactions in acidic media. Demethylation of a methoxy precursor using BBr₃ offers an alternative route but risks ring opening .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(2-Methoxyphenyl)isoxazol-3-ol?

  • Methodology : The compound can be synthesized via cyclization of β-keto hydroxamic acids using tert-butyl peroxide and N,N-dimethylcarbamoyl chloride in tetrahydrofuran (THF), followed by aqueous workup and silica gel flash chromatography (20–30% ethyl acetate in hexane) . Alternative routes involve reacting substituted aldehydes with hydroxylamine derivatives under reflux conditions, as demonstrated for structurally similar isoxazoles (e.g., 5-(pentan-3-yl)isoxazol-3-ol) .

Q. How is silica gel flash chromatography applied to purify this compound?

  • Methodology : Post-synthesis, the crude product is dissolved in a minimal volume of dichloromethane (DCM) and loaded onto a silica gel column. Elution with a gradient of ethyl acetate in hexane (e.g., 20–30%) separates impurities, yielding a pure product. Retention factors (Rf) and TLC monitoring are critical for optimizing solvent ratios .

Q. What spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the isoxazole C3-OH proton (δ ~10–12 ppm, broad) and aromatic protons from the 2-methoxyphenyl group (δ ~6.8–7.5 ppm). Methoxy groups appear as singlets near δ ~3.8 ppm .
  • HRMS (ESI) : Exact mass matches the molecular formula (e.g., C₁₀H₉NO₃: calculated [M+H]⁺ = 192.0655, observed 192.0652) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents on the isoxazole ring?

  • Methodology : Substituents are introduced via carbamate or carboxamide formation at the 3-hydroxy position. For example, reacting this compound with N-ethylmethyl carbamoyl chloride in DCM, using triethylamine as a base, yields N-ethyl-N-methylcarbamate derivatives. Kinetic studies (e.g., varying temperature or stoichiometry) improve regioselectivity .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • NMR Titration : Confirm ambiguous signals by spiking with authentic standards or using 2D NMR (HSQC, HMBC) to assign coupling patterns.
  • Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., Gaussian DFT calculations) .

Q. What strategies enable functionalization of the 3-hydroxy group for derivative synthesis?

  • Methodology : The 3-OH group is nucleophilic and reacts with electrophiles:

  • Carbamates : Use carbamoyl chlorides (e.g., morpholine-4-carbamoyl chloride) in toluene under reflux .
  • Ethers : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .
  • Data Validation : Monitor reactions via TLC and characterize derivatives using ¹³C NMR (e.g., carbonyl carbons at δ ~155–160 ppm) .

Q. How can acetylcholinesterase inhibition potential be assessed using structural analogs?

  • Methodology :

  • In Silico Docking : Use analogs like 5-(2,4-difluorophenyl)isoxazol-3-yl derivatives to model binding interactions with acetylcholinesterase (PDB ID 1ACJ).
  • In Vitro Assays : Adapt Ellman’s method with acetylthiocholine iodide, measuring absorbance at 412 nm to quantify enzyme inhibition. Cross-reference with resistance-breaking inhibitors (e.g., carbamate derivatives in ) .

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